molecular formula C26H27FIN5O4 B15134409 N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2

Cat. No.: B15134409
M. Wt: 625.5 g/mol
InChI Key: LXIXACHNRBJXTF-PLTCQNJYSA-N
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Description

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 is a complex organic compound with a unique structure that includes cyclopropyl, fluoro, and iodophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 typically involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core, introduction of the cyclopropyl and iodophenyl groups, and subsequent functionalization to achieve the final product. Common synthetic methods may include:

    Cyclization reactions: to form the pyrido[4,3-d]pyrimidine core.

    Substitution reactions: to introduce the fluoro and iodophenyl groups.

    Coupling reactions: to attach the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Chemical Biology: It is used in chemical biology research to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27FIN5O4

Molecular Weight

625.5 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]-2,2-dideuterioacetamide

InChI

InChI=1S/C26H27FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-13,17,21-23,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D

InChI Key

LXIXACHNRBJXTF-PLTCQNJYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N2C3C(C(=O)N(C(C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C([2H])[2H])[2H]

Canonical SMILES

CC1C2C(C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Origin of Product

United States

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